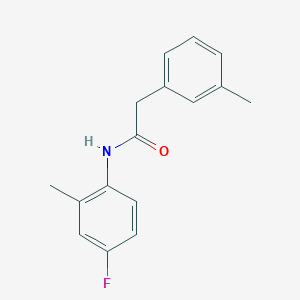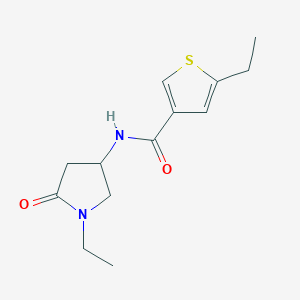![molecular formula C15H22N2O2 B5373328 1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5373328.png)
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane, also known as MAPD, is a diazepane derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
The exact mechanism of action of 1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor to enhance the inhibitory effects of GABA. This results in a decrease in neuronal excitability and a reduction in seizure activity. This compound also has anxiolytic effects, which are thought to be mediated through the modulation of the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which contributes to its anticonvulsant and anxiolytic effects. This compound also has muscle relaxant properties, which are thought to be due to its ability to enhance the inhibitory effects of GABA on the motor neurons in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane has several advantages for use in laboratory experiments. It has a relatively low toxicity profile and is well-tolerated in animal models. It also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, there are also limitations to the use of this compound in laboratory experiments. It has poor solubility in water, which can make it difficult to administer. It also has a relatively short duration of action, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent in other areas of medicine.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various areas of medicine.
Synthesemethoden
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane can be synthesized through a variety of methods, including the reaction of 4-methoxyphenylacetic acid with methylamine and formaldehyde. Another method involves the reaction of 4-methoxyphenylacetyl chloride with 4-methyl-1,4-diaminobutane. The synthesis of this compound is a complex process that requires precise conditions and careful attention to detail to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and muscle relaxant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-8-3-9-17(11-10-16)15(18)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRNQXFRNHQLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine](/img/structure/B5373250.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B5373251.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5373257.png)
![3-{2-[allyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5373262.png)
![4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5373266.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5373271.png)
![N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5373290.png)

![ethyl 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5373307.png)

![1-(2-ethoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperazine](/img/structure/B5373312.png)
![methyl 2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373330.png)
![8-[3-(3-hydroxy-2-quinoxalinyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5373336.png)
![ethyl 2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373339.png)